molecular formula C9H14BrNO2 B3089727 tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate CAS No. 1197419-21-8

tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate

Cat. No. B3089727
M. Wt: 248.12
InChI Key: JDTNGSPSWISNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate” is a chemical compound with the empirical formula C9H16BrNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate” can be represented by the SMILES string CC(C)(OC(N1CC(C1)CBr)=O)C . The InChI code for this compound is 1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

“tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate” is a solid substance . It has a molecular weight of 250.14 . The compound has a melting point of 38.0 to 42.0 °C and a flash point of 124 °C .

Scientific Research Applications

Synthesis and Functionalization

Tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate serves as a pivotal intermediate in the synthesis of novel azetidine-based compounds. Researchers have developed methods for synthesizing alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates, involving amination, bromination, and cyclization processes. These compounds are of interest for their potential biological applications and as components in foldamers, which are oligomers with a well-defined secondary structure. The bromo-substituted carbon center in these molecules is particularly useful for further functionalization, allowing for the creation of a broad range of conformationally constrained aziridine and azetidine derivatives (Žukauskaitė et al., 2011).

Medicinal Chemistry and Drug Design

Protected 3-haloazetidines, including tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate, are utilized as versatile building blocks in medicinal chemistry. They enable the synthesis of high-value azetidine-3-carboxylic acid derivatives, which are increasingly important in the development of new pharmaceutical compounds. An example is the gram-scale preparation of these intermediates through a strain-release reaction, demonstrating their significance in the creation of novel therapeutic agents (Ji et al., 2018).

Antimicrobial Applications

Research into the antimicrobial properties of azetidine derivatives has led to the synthesis and characterization of new compounds with potential antibacterial activity. For instance, the reaction of certain bromophenyl methyl cyanides with ethylchloroformate and subsequent reactions result in azetidine compounds that have been screened for antimicrobial activity. This highlights the application of tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate in generating new antimicrobial agents (Doraswamy & Ramana, 2013).

Peptide and Protein Research

Azetidine-2-carboxylic acid analogs, synthesized from tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate, serve as tools in peptide and protein research. These compounds, with various side chains, are synthesized to study the influence of conformation on peptide activity, offering insights into the structural requirements for biological activity. This research contributes to a deeper understanding of how peptide structure affects function and how these insights can be applied to design more effective peptide-based drugs (Sajjadi & Lubell, 2008).

Safety And Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

tert-butyl 3-(bromomethylidene)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTNGSPSWISNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CBr)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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